4-Hydroxy-1,4,4-triphenylbutan-1-one
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Overview
Description
4-Hydroxy-1,4,4-triphenylbutan-1-one is an organic compound with the molecular formula C22H20O2 It is characterized by a hydroxyl group (-OH) and three phenyl groups attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,4,4-triphenylbutan-1-one typically involves the reaction of benzaldehyde with acetophenone in the presence of a base, followed by the addition of a hydroxyl group. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-1,4,4-triphenylbutan-1-one.
Reduction: The carbonyl group can be reduced to form 4-hydroxy-1,4,4-triphenylbutanol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-oxo-1,4,4-triphenylbutan-1-one
Reduction: 4-hydroxy-1,4,4-triphenylbutanol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
4-Hydroxy-1,4,4-triphenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,4,4-triphenylbutan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Hydroxy-2-butanone: A simpler analog with a similar hydroxyl and carbonyl functional group.
4-Hydroxy-4-phenylbutan-2-one: Another analog with fewer phenyl groups.
Uniqueness: 4-Hydroxy-1,4,4-triphenylbutan-1-one is unique due to the presence of three phenyl groups, which can significantly influence its chemical properties and reactivity
Properties
IUPAC Name |
4-hydroxy-1,4,4-triphenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c23-21(18-10-4-1-5-11-18)16-17-22(24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,24H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFVVMOTRMCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298045 |
Source
|
Record name | 4-hydroxy-1,4,4-triphenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41343-21-9 |
Source
|
Record name | NSC120392 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-1,4,4-triphenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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